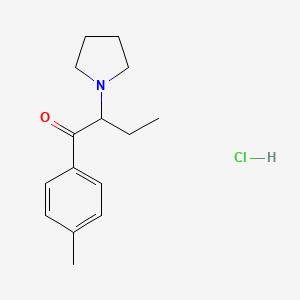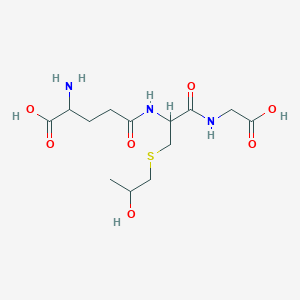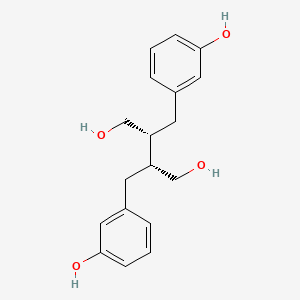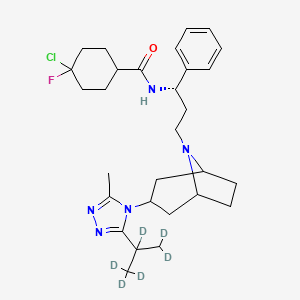
(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol
Vue d'ensemble
Description
(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol, also known as (S)-Carvedilol, is a beta-blocker medication used for the treatment of cardiovascular diseases such as heart failure and high blood pressure. The drug was first approved by the FDA in 1995 and has since been widely used in clinical practice.
Mécanisme D'action
The mechanism of action of (S)-Carvedilol involves its binding to beta-adrenergic receptors, which are located in the heart and blood vessels. The drug blocks the effects of adrenaline and other stress hormones, reducing heart rate and blood pressure. Additionally, (S)-Carvedilol has been shown to have antioxidant properties, which may protect against oxidative stress and inflammation in the cardiovascular system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-Carvedilol have been extensively studied in both animal and human models. The drug has been shown to reduce heart rate, blood pressure, and cardiac output, while increasing stroke volume and ejection fraction. Additionally, (S)-Carvedilol has been shown to improve endothelial function and reduce oxidative stress and inflammation in the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-Carvedilol has several advantages for use in lab experiments. The drug is readily available and has a well-established synthesis method. Additionally, (S)-Carvedilol has been extensively studied and its pharmacological effects are well-known. However, there are also limitations to the use of (S)-Carvedilol in lab experiments. The drug has a relatively short half-life and may require frequent dosing. Additionally, the effects of (S)-Carvedilol may be influenced by other medications or underlying medical conditions.
Orientations Futures
There are several future directions for research on (S)-Carvedilol. One area of interest is the drug's potential for use in the treatment of other diseases, such as cancer or neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of (S)-Carvedilol and its effects on the cardiovascular system. Finally, the development of new formulations or delivery methods may improve the efficacy and safety of (S)-Carvedilol for clinical use.
Conclusion:
(S)-Carvedilol is a beta-blocker medication used for the treatment of cardiovascular diseases. The drug has a well-established synthesis method and has been extensively studied for its pharmacological effects. (S)-Carvedilol has several advantages for use in lab experiments, but also has limitations that must be considered. Future research on (S)-Carvedilol may lead to new therapeutic applications and a better understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of (S)-Carvedilol is a multi-step process that involves the reaction of several chemical compounds. The starting material is 3-chlorophenylhydrazine, which is reacted with tert-butylacrylate to form an intermediate compound. This intermediate is then reacted with (S)-proline to form the final product, (S)-Carvedilol. The synthesis method has been extensively studied and optimized, resulting in a high yield of the final product.
Applications De Recherche Scientifique
(S)-Carvedilol has been the subject of extensive scientific research due to its therapeutic potential in the treatment of cardiovascular diseases. The drug has been shown to have a wide range of pharmacological effects, including beta-blocking, antioxidant, and vasodilatory activities. These properties make (S)-Carvedilol a promising candidate for the treatment of heart failure, hypertension, and other cardiovascular diseases.
Propriétés
IUPAC Name |
(1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPTTXIBLSWNSF-JOYOIKCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431488 | |
| Record name | (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92264-82-9 | |
| Record name | rel-(αR)-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92264-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Threohydrobupropion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092264829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THREOHYDROBUPROPION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988C8SFV4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid](/img/structure/B1146439.png)


![3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride](/img/structure/B1146447.png)
![6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one](/img/structure/B1146448.png)